molecular formula C42H81NO5 B13366639 Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13366639
M. Wt: 680.1 g/mol
InChI Key: DPHSGLCDGYEMPI-UHFFFAOYSA-N
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Description

Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a synthetic compound known for its applications in lipid nanoparticle (LNP) formulations, particularly in the delivery of mRNA vaccines. This compound is an ionizable lipid, which means it can carry a charge depending on the pH of its environment. This property makes it highly effective in forming stable complexes with nucleic acids, facilitating their delivery into cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, typically starting with the preparation of the core lipid structure. The process includes esterification and amidation reactions to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is usually purified using techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Facilitates the delivery of genetic material into cells, making it valuable in gene therapy and vaccine development.

    Medicine: Plays a crucial role in the formulation of mRNA vaccines, such as those used for COVID-19.

    Industry: Employed in the production of lipid nanoparticles for drug delivery systems.

Mechanism of Action

The mechanism of action for Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its ability to form stable complexes with nucleic acids. At physiological pH, the compound remains neutral, reducing interactions with cell membranes. Upon entering an acidic environment, such as the endosome, it becomes protonated, facilitating the release of the nucleic acid into the cytoplasm. This process is crucial for the effective delivery of mRNA and subsequent protein expression.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
  • Octanoic acid, 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino-, 1-octylnonyl ester

Uniqueness

Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its specific structural features that enhance its stability and efficacy in lipid nanoparticle formulations. Its unique combination of functional groups allows for efficient encapsulation and delivery of nucleic acids, making it a valuable tool in modern medicine and biotechnology.

Properties

Molecular Formula

C42H81NO5

Molecular Weight

680.1 g/mol

IUPAC Name

nonyl 8-[(8-cyclopentadecyloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C42H81NO5/c1-2-3-4-5-14-23-30-39-47-41(45)33-26-19-15-21-28-35-43(37-38-44)36-29-22-16-20-27-34-42(46)48-40-31-24-17-12-10-8-6-7-9-11-13-18-25-32-40/h40,44H,2-39H2,1H3

InChI Key

DPHSGLCDGYEMPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1CCCCCCCCCCCCCC1)CCO

Origin of Product

United States

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